molecular formula C13H20N4 B13244125 N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine

N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine

Cat. No.: B13244125
M. Wt: 232.32 g/mol
InChI Key: SCEWXSSVSNGCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-4,6,12-triazatricyclo[7210,2,7]dodeca-2,4,6-trien-5-amine is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine typically involves multiple steps. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine is unique due to its specific diethyl substitution, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for certain applications .

Biological Activity

N,N-Diethyl-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-trien-5-amine is a compound of significant interest due to its potential biological activities. This article reviews its biological activity based on recent research findings, including antimicrobial properties, cytotoxicity against cancer cell lines, and its mechanism of action.

Chemical Structure and Properties

The compound belongs to the triazene class of compounds, characterized by a triazine ring structure. The molecular formula is C12H16N4C_{12}H_{16}N_4, with a molecular weight of 220.28 g/mol. Its unique structure contributes to various biological activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of triazene derivatives. For instance:

  • Antifungal and Antibacterial Properties : Research indicates that triazene compounds exhibit activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis. Minimum inhibitory concentration (MIC) values for these compounds were reported as low as 0.02 mg/mL against MRSA .

Table 1: Antimicrobial Activity of Triazene Compounds

Compound NameBacterial StrainMIC (mg/mL)
N,N-Diethyl-4,6,12-triazatricyclo...MRSA0.02
Mycobacterium smegmatis0.03
Escherichia coli0.28
Pseudomonas aeruginosaSatisfactory
Enterococcus faecalis0.64

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cancer cell lines such as MCF-7 (breast adenocarcinoma) and DU-145 (prostate carcinoma). The results indicate that triazene compounds possess significant cytotoxic effects.

  • IC50 Values : The IC50 for MCF-7 cells was found to be approximately 5.59 µg/mL, while for DU-145 cells it was reported at 4.91 µg/mL .

Table 2: Cytotoxicity of Triazene Compounds

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)5.59
DU-145 (Prostate)4.91
HeLa (Cervical)Not specified

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to form reactive diazonium species that can alkylate DNA . This property is crucial for its anticancer activity and antimicrobial effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of triazene derivatives:

  • Anticancer Activity : A study demonstrated that triazene compounds effectively reduced the size of neoplastic cells in vitro.
  • Antimicrobial Resistance : The effectiveness of these compounds against multidrug-resistant bacteria presents a promising avenue for addressing antibiotic resistance in clinical settings .

Properties

Molecular Formula

C13H20N4

Molecular Weight

232.32 g/mol

IUPAC Name

N,N-diethyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-5-amine

InChI

InChI=1S/C13H20N4/c1-3-17(4-2)13-14-8-10-11-6-5-9(15-11)7-12(10)16-13/h8-9,11,15H,3-7H2,1-2H3

InChI Key

SCEWXSSVSNGCMP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC=C2C3CCC(N3)CC2=N1

Origin of Product

United States

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